2,5-Dibromo-4-methoxybenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCHCCWZKHCGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Reactivity of 2,5 Dibromo 4 Methoxybenzenesulfonamide and Its Analogues
Modular Synthesis of the 4-Methoxybenzenesulfonamide (B72560) Core
The construction of the 4-methoxybenzenesulfonamide scaffold is the foundational step in the synthesis of the target compound. This process involves the formation of the sulfonamide group and the incorporation of the methoxy (B1213986) substituent on the benzene (B151609) ring.
Approaches to Benzenesulfonamide (B165840) Scaffold Construction from Anilines and Sulfonyl Chlorides
The formation of the sulfonamide linkage (-SO₂-NH-) is a cornerstone of organic synthesis. A primary and widely adopted method involves the reaction of an aryl sulfonyl chloride with an amine. cbijournal.com This reaction is a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.
Typically, this reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.com The choice of solvent and base is critical for achieving high yields.
An alternative pathway to the benzenesulfonamide scaffold begins with the aromatic hydrocarbon itself. For instance, an appropriately substituted benzene ring can undergo chlorosulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl). google.com This intermediate is then treated with an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide (B78521), to form the primary sulfonamide. google.com
Table 1: Common Synthetic Routes to Benzenesulfonamides
| Starting Materials | Reagents | Intermediate | Product |
|---|---|---|---|
| Aniline & Benzenesulfonyl Chloride | Base (e.g., Pyridine) | N/A | N-Phenylbenzenesulfonamide |
Introduction of the Methoxy Moiety via Precursors
The methoxy group (-OCH₃) is typically incorporated into the structure by starting with a precursor molecule that already contains this moiety. A common and efficient strategy for synthesizing 4-methoxybenzenesulfonamide begins with anisole (B1667542) (methoxybenzene). google.com
The synthesis proceeds in two main steps:
Chlorosulfonation of Anisole : Anisole is reacted with chlorosulfonic acid. Due to the electron-donating and ortho, para-directing nature of the methoxy group, the sulfonyl chloride group is predominantly introduced at the para position (position 4), yielding 4-methoxybenzenesulfonyl chloride. google.com
Amidation : The resulting 4-methoxybenzenesulfonyl chloride is then reacted with ammonium hydroxide to convert the sulfonyl chloride into the primary sulfonamide, affording 4-methoxybenzenesulfonamide. google.com
This precursor-based approach ensures the correct placement of the methoxy group relative to the sulfonamide group from the outset of the synthetic sequence.
Regioselective Bromination Protocols for Dibromo-Substituted Benzenesulfonamides
With the 4-methoxybenzenesulfonamide core constructed, the next critical step is the introduction of two bromine atoms at specific positions on the aromatic ring. This requires a deep understanding of electrophilic aromatic substitution and the directing effects of the existing substituents.
Ortho- and Para-Bromination Methodologies
The regioselectivity of electrophilic aromatic substitution reactions, such as bromination, is governed by the electronic properties of the substituents already present on the benzene ring. These substituents can be classified as activating or deactivating and as ortho, para-directing or meta-directing.
Methoxy Group (-OCH₃) : This is a strongly activating group due to its ability to donate electron density to the ring via resonance. The lone pairs on the oxygen atom can stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack. masterorganicchemistry.com This stabilization is most effective when the attack occurs at the ortho and para positions, making the methoxy group a powerful ortho, para-director. libretexts.orgyoutube.com
Sulfonamide Group (-SO₂NH₂) : This is a deactivating group because the highly electronegative oxygen atoms pull electron density away from the ring, making it less nucleophilic. It is classified as a meta-director.
In a molecule like 4-methoxybenzenesulfonamide, where a strong activating group and a deactivating group are present, the activating group overwhelmingly controls the position of further substitution. youtube.com Therefore, the incoming electrophile (Br⁺) will be directed to the positions ortho to the powerful methoxy group, which are positions 2 and 6.
Control of Multiple Bromination Events in the Aromatic Ring
The strong activating nature of the methoxy group makes the aromatic ring highly susceptible to electrophilic attack, which can often lead to multiple halogenations. stackexchange.com Achieving the specific 2,5-dibromo substitution pattern requires careful control of the reaction conditions and consideration of the directing effects of all substituents as they are added to the ring.
The synthesis of 2,5-Dibromo-4-methoxybenzenesulfonamide from 4-methoxybenzenesulfonamide can be envisioned as a two-step bromination process:
First Bromination : The first bromine atom is directed by the methoxy group to one of the vacant ortho positions (position 2 or 6). Let's assume it adds at position 2, forming 2-bromo-4-methoxybenzenesulfonamide.
Second Bromination : The introduction of the second bromine atom is now influenced by three substituents: the strongly activating ortho, para-directing methoxy group, the deactivating meta-directing sulfonamide group, and the weakly deactivating ortho, para-directing bromine atom. The methoxy group remains the dominant director. The available positions for substitution are 3, 5, and 6. Position 6 is ortho to the methoxy group but may be sterically hindered. Position 5 is meta to the strongly activating methoxy group but ortho to the first bromine atom and ortho to the sulfonamide group. The combination of these electronic and steric influences directs the second bromine atom to position 5, resulting in the final product, this compound.
Controlling the stoichiometry of the brominating agent (e.g., Br₂) and the reaction conditions (temperature, solvent, catalyst) is essential to favor the desired dibrominated product and prevent the formation of over-brominated side products.
Chemical Derivatization at the Sulfonamide Nitrogen
The primary sulfonamide group (-SO₂NH₂) is a versatile functional handle for further chemical modification. The two protons on the sulfonamide nitrogen are acidic and can be removed by a base. The resulting sulfonamide anion is nucleophilic and can participate in a variety of reactions.
One of the most common derivatizations is N-alkylation. The sulfonamide can be deprotonated with a suitable base, and the resulting anion can be treated with an alkylating agent (e.g., an alkyl halide) to form an N-alkylated sulfonamide. Another approach involves using reagents like (trimethylsilyl)diazomethane for methylation, which is a method also used for derivatization prior to gas chromatography analysis. nih.govnih.gov
Furthermore, advanced methods have been developed for the transformation of primary sulfonamides into other functional groups. For example, primary sulfonamides can be converted to sulfinate salts through the formation of an intermediate N-sulfonylimine. chemrxiv.orgacs.org These sulfinates can then be converted into sulfones or sulfonic acids, demonstrating the synthetic utility of the sulfonamide nitrogen as a point for chemical diversification. acs.org
Table 2: Examples of Derivatization at the Sulfonamide Nitrogen
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | 1. Base 2. Alkyl Halide (R-X) | N-Alkylsulfonamide |
| N-Methylation | (Trimethylsilyl)diazomethane | N-Methylsulfonamide |
N-Alkylation and N-Acylation Reactions
The presence of an acidic proton on the sulfonamide nitrogen in this compound allows for facile N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a diverse library of N-substituted analogues with potential applications in various fields of chemical research.
N-Alkylation reactions of sulfonamides are typically achieved by deprotonation of the sulfonamide nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases employed for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The choice of base and solvent can significantly influence the reaction efficiency and yield. For instance, the use of a strong base like NaH ensures complete deprotonation, leading to the formation of the corresponding sodium salt, which then readily reacts with a variety of alkylating agents.
A general scheme for the N-alkylation of this compound is presented below:

Illustrative N-Alkylation Reactions of this compound
| Entry | Alkylating Agent (R-X) | Base | Solvent | Product |
|---|---|---|---|---|
| 1 | Methyl iodide (CH₃I) | K₂CO₃ | DMF | 2,5-Dibromo-4-methoxy-N-methylbenzenesulfonamide |
| 2 | Benzyl bromide (BnBr) | NaH | THF | N-Benzyl-2,5-dibromo-4-methoxybenzenesulfonamide |
N-Acylation of this compound can be accomplished by reacting it with acyl chlorides or acid anhydrides in the presence of a base. Pyridine is often used as both a solvent and a base to neutralize the hydrogen chloride byproduct. Alternatively, non-nucleophilic bases like triethylamine (Et₃N) can be used in an inert solvent such as dichloromethane (B109758) (DCM). This reaction leads to the formation of N-acylsulfonamides, which are important functional groups in various biologically active molecules.
A general scheme for the N-acylation is as follows:

Illustrative N-Acylation Reactions of this compound
| Entry | Acylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| 1 | Acetyl chloride | Pyridine | Pyridine | N-Acetyl-2,5-dibromo-4-methoxybenzenesulfonamide |
| 2 | Benzoyl chloride | Et₃N | DCM | N-Benzoyl-2,5-dibromo-4-methoxybenzenesulfonamide |
Exploration of N-Substituted Analogues and Their Synthetic Pathways
The synthesis of N-substituted analogues of this compound extends beyond simple alkylation and acylation. More complex substituents can be introduced to modulate the physicochemical properties and biological activities of the resulting compounds.
One common strategy involves the use of bifunctional reagents. For example, reaction with an amino-alcohol, protected at the alcohol functionality, followed by deprotection, can yield analogues with a terminal hydroxyl group. This hydroxyl group can then be further functionalized. Similarly, reaction with protected amino acids allows for the synthesis of peptide-sulfonamide conjugates.
The Mitsunobu reaction offers an alternative pathway for the N-alkylation of sulfonamides with a wide range of alcohols, including sterically hindered ones. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The exploration of diverse N-substituents is crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically modifying the N-substituent, researchers can fine-tune the properties of the molecule to optimize its interaction with a biological target.
Advanced Organic Transformations and Cross-Coupling Chemistry
The two bromine atoms on the aromatic ring of this compound are handles for a variety of advanced organic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the diversification of the aromatic core.
Palladium-Catalyzed Functionalization of Brominated Aryl Sulfonamides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are extensively used to functionalize aryl halides. nih.gov The presence of two bromine atoms on the this compound ring allows for sequential or double functionalization.
The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. acs.orgmdpi.com This reaction is highly versatile for the formation of biaryl structures. The regioselectivity of the first coupling reaction on a dibrominated substrate is influenced by both electronic and steric factors. In the case of this compound, the bromine atom at the 2-position is ortho to the bulky sulfonamide group, which may sterically hinder its reaction. Conversely, the bromine at the 5-position is less sterically encumbered. Electronically, the methoxy group is electron-donating, and the sulfonamide group is electron-withdrawing, which also influences the reactivity of the two bromine atoms.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govrsc.org This reaction provides a direct route to N-aryl sulfonamides and can be used to introduce a wide variety of primary and secondary amines at the bromine-substituted positions of the aromatic ring.
Illustrative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Potential Product (Monosubstituted) |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Bromo-4-methoxy-5-phenylbenzenesulfonamide |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 2-Bromo-4-methoxy-5-morpholinobenzenesulfonamide |
Strategies for Further Diversification of the Aromatic Ring
Beyond palladium-catalyzed cross-coupling, other transformations can be employed to further diversify the aromatic ring of this compound.
Lithiation-Substitution: The bromine atoms can be replaced by lithium through a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a wide range of functional groups. The regioselectivity of the lithiation can often be controlled by the reaction conditions and the directing effects of the substituents.
Nitration and other Electrophilic Aromatic Substitutions: Although the aromatic ring is substituted with two deactivating bromine atoms and an activating methoxy group, further electrophilic aromatic substitution reactions, such as nitration, are possible. The directing effects of the existing substituents will determine the position of the incoming electrophile. The methoxy group is a strong ortho-, para-director, while the bromine atoms are deactivating but also ortho-, para-directing. The sulfonamide group is a deactivating meta-director. The interplay of these directing effects will govern the outcome of such reactions.
Modification of the Methoxy Group: The methoxy group can be cleaved to the corresponding phenol (B47542) using reagents like boron tribromide (BBr₃). The resulting hydroxyl group can then be used as a handle for further functionalization, for example, through Williamson ether synthesis to introduce different alkoxy groups.
Through the judicious application of these synthetic strategies, this compound can serve as a versatile platform for the synthesis of a wide array of complex and functionally diverse molecules.
Comprehensive Spectroscopic and Structural Characterization of 2,5 Dibromo 4 Methoxybenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Detailed ¹H NMR Spectral Interpretation for Proton Environments
The ¹H NMR spectrum of 2,5-Dibromo-4-methoxybenzenesulfonamide is expected to be relatively simple, displaying signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amide protons.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H-3 | 7.5 - 8.0 | Singlet | 1H |
| Aromatic H-6 | 7.0 - 7.5 | Singlet | 1H |
| -SO₂NH₂ | 7.0 - 8.0 | Broad Singlet | 2H |
| -OCH₃ | 3.8 - 4.2 | Singlet | 3H |
The two aromatic protons at positions 3 and 6 are in distinct chemical environments and are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling. The deshielding effect of the electron-withdrawing sulfonyl group and the bromine atom would likely place the signal for the proton at C-3 at a higher chemical shift compared to the proton at C-6. The protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the upfield region of the aromatic signals.
¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the substitution pattern, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methoxy carbon.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (C-SO₂NH₂) | 135 - 145 |
| C-2 (C-Br) | 115 - 125 |
| C-3 (C-H) | 130 - 140 |
| C-4 (C-OCH₃) | 155 - 165 |
| C-5 (C-Br) | 110 - 120 |
| C-6 (C-H) | 115 - 125 |
| -OCH₃ | 55 - 65 |
The carbon atom attached to the methoxy group (C-4) is expected to be the most downfield-shifted aromatic carbon due to the deshielding effect of the oxygen atom. The carbons attached to the bromine atoms (C-2 and C-5) and the sulfonamide group (C-1) will also be significantly shifted. The protonated carbons (C-3 and C-6) will appear at relatively higher field strengths. The methoxy carbon will have a characteristic signal in the aliphatic region of the spectrum.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment
While no experimental 2D NMR data is available, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): A COSY experiment would not show any cross-peaks for the aromatic protons as they are expected to be singlets with no vicinal coupling.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct correlations between the proton signals and the carbon signals to which they are attached. This would confirm the assignments of the C-3/H-3 and C-6/H-6 pairs.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could show through-space correlations, for example, between the methoxy protons and the proton at C-3, further confirming their spatial proximity.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Signatures
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonamide, methoxy, and aromatic moieties.
Expected FT-IR Spectral Data:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |
| N-H stretch (sulfonamide) | 3400 - 3200 | Two bands, asymmetric and symmetric stretching |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C-H stretch (methoxy) | 2950 - 2850 | |
| S=O stretch (sulfonamide) | 1350 - 1300 and 1170 - 1150 | Two bands, asymmetric and symmetric stretching |
| C=C stretch (aromatic) | 1600 - 1450 | |
| C-O stretch (aryl ether) | 1275 - 1200 | Asymmetric stretching |
| C-O stretch (aryl ether) | 1050 - 1000 | Symmetric stretching |
| S-N stretch (sulfonamide) | 950 - 900 | |
| C-Br stretch | 700 - 500 |
The presence of two strong bands for the S=O stretching vibrations is a key characteristic of sulfonamides. The N-H stretching vibrations will also be prominent. The various C-H, C=C, and C-O stretching and bending vibrations will confirm the presence of the substituted aromatic ring and the methoxy group.
Raman Spectroscopy Profiles
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would be expected to show strong signals for the symmetric vibrations and bonds involving non-polar groups.
Expected Raman Spectral Data:
| Functional Group | Expected Raman Shift (cm⁻¹) | Description |
| Aromatic ring breathing | ~1000 | Strong, sharp band |
| S=O symmetric stretch | 1170 - 1150 | Strong band |
| C-Br symmetric stretch | 600 - 500 |
The symmetric stretching of the S=O bond and the C-Br bonds, as well as the aromatic ring breathing modes, are expected to be particularly intense in the Raman spectrum.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₇Br₂NO₃S), the theoretical exact mass can be calculated, and HRMS techniques are used to experimentally verify this value, thereby confirming the molecular formula.
Electrospray Ionization (ESI) and Electron Impact (EI) are two common ionization methods used in mass spectrometry to generate gas-phase ions from a sample for analysis.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique, meaning it is less likely to cause the molecule to fragment. This makes it particularly useful for determining the mass of the intact molecule. In positive-ion mode, the compound would typically be detected as a protonated molecule [M+H]⁺. Given the presence of nitrogen and oxygen atoms, protonation is readily achievable. ESI is well-suited for polar compounds and is often coupled with liquid chromatography (LC) for sample introduction.
Electron Impact (EI-MS): EI is a hard ionization technique where the sample is bombarded with high-energy electrons. This process imparts significant energy to the molecule, typically causing extensive fragmentation and generating a molecular ion (M⁺˙), which is a radical cation. While the molecular ion peak may sometimes be weak or absent for fragile molecules, the resulting fragmentation pattern is highly reproducible and provides rich structural information.
For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to its exact mass, which accounts for the natural isotopic abundance of its constituent atoms, particularly the distinctive pattern of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation of a molecule in the mass spectrometer provides a "fingerprint" that can be used to confirm its structure. The analysis of these fragments, particularly in tandem mass spectrometry (MS/MS), allows for the piece-by-piece reconstruction of the molecule's connectivity.
For aromatic sulfonamides, several characteristic fragmentation pathways are well-documented. nih.govnih.gov The fragmentation of this compound would be expected to involve the following key cleavages:
Loss of Sulfur Dioxide (SO₂): A common rearrangement pathway for aromatic sulfonamides involves the elimination of an SO₂ molecule (a loss of ~64 Da). nih.gov This fragmentation is often promoted by specific substitutions on the aromatic ring.
Cleavage of the Ar-S Bond: Fission of the bond between the substituted benzene (B151609) ring and the sulfur atom would result in ions corresponding to the [C₇H₆Br₂O]⁺ moiety and the [SO₂NH₂]⁻ or related fragments.
Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms can also break, leading to the formation of an [M-NH₂]⁺ ion.
Loss of Methyl Group: The methoxy group (-OCH₃) can lose its methyl radical, resulting in an [M-CH₃]⁺ ion.
By analyzing the precise masses of these fragments, the structural arrangement of the bromine atoms, the methoxy group, and the sulfonamide group on the benzene ring can be unequivocally confirmed.
X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, offering insights into intermolecular forces.
The process begins with the growth of a high-quality single crystal of this compound, which is often the most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded by a detector.
This diffraction data is then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal). The final step involves solving and refining the crystal structure, a computational process that uses the diffraction data to generate a model of the atomic positions within the unit cell. The quality of the final structure is assessed by parameters such as the R-factor.
The table below shows a representative set of crystallographic data parameters that would be determined during such an analysis.
| Parameter | Description |
| Empirical formula | C₇H₇Br₂NO₃S |
| Formula weight | 361.01 g/mol |
| Crystal system | e.g., Monoclinic, Orthorhombic, etc. |
| Space group | e.g., P2₁/c, Pbca, etc. |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Density (calculated) | Calculated density of the crystal |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Note: The values for the crystal system, space group, and unit cell parameters are hypothetical and would be determined experimentally.
The refined crystal structure provides the precise coordinates of every atom in the molecule. From this data, exact intramolecular dimensions can be calculated, including:
Bond Lengths: The distances between the nuclei of two bonded atoms (e.g., C-Br, C-S, S=O, S-N, C-O).
Bond Angles: The angles formed by three connected atoms (e.g., O-S-O, C-S-N, Br-C-C).
Dihedral Angles: The angles between planes defined by sets of four atoms, which describe the conformation of the molecule, such as the orientation of the sulfonamide group relative to the benzene ring.
This analysis provides ultimate confirmation of the compound's covalent structure and reveals any strains or unusual geometries imposed by the substituents on the aromatic ring.
The following table illustrates the types of intramolecular parameters that would be obtained from the crystallographic data.
| Bond/Angle | Typical Value Range (Å or °) |
| C-Br | ~1.85 - 1.95 Å |
| C-S | ~1.75 - 1.80 Å |
| S=O | ~1.42 - 1.45 Å |
| S-N | ~1.60 - 1.65 Å |
| O-S-O Angle | ~118 - 122° |
| C-S-N Angle | ~105 - 110° |
Note: These are typical ranges for similar compounds and the exact values for this compound would be determined from the refined crystal structure.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that N-H···O hydrogen bonds would be a primary motif, linking molecules into chains, dimers, or more complex networks. nih.goviucr.org
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions contribute to the stabilization of the crystal lattice. iucr.org
The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.
Therefore, it is not possible to provide an article that strictly adheres to the provided outline and content requirements without the foundational research data on:
Optimized molecular geometries and conformational preferences.
Electronic structure properties such as HOMO-LUMO energies.
Predicted and correlated vibrational frequencies.
Natural Bond Orbital (NBO) analysis for intramolecular charge transfer.
Identification of potential biological target binding sites through molecular docking.
Generating content for these specific sections would require access to dedicated scientific studies that have performed these analyses on this compound, which could not be located.
Computational and Theoretical Chemistry Insights into 2,5 Dibromo 4 Methoxybenzenesulfonamide
Molecular Docking Simulations for Ligand-Target Interactions
Prediction of Binding Modes and Energetics
No molecular docking or simulation studies detailing the binding modes of 2,5-Dibromo-4-methoxybenzenesulfonamide with any biological target have been published. Such studies would typically predict the orientation of the compound within a protein's active site and calculate the binding affinity, providing insights into its potential biological activity. Without these studies, any discussion of binding energetics would be purely speculative.
Elucidation of Key Amino Acid Interactions
Similarly, without docking or molecular dynamics simulation results, it is impossible to elucidate the key amino acid residues that would be involved in forming interactions (such as hydrogen bonds, hydrophobic interactions, or halogen bonds) with this compound. This information is crucial for understanding the molecular basis of a compound's activity and for guiding further structural modifications.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are developed based on a series of compounds with known biological activities. There are no reported QSAR studies that include this compound in their training or test sets.
Derivation of Descriptors and Statistical Model Development
The process of deriving molecular descriptors (e.g., electronic, steric, hydrophobic) and developing a statistical model for a series of compounds that includes this compound has not been documented.
Prediction of Biological Activity Based on Structural Parameters
As no QSAR model has been developed for this specific compound or a closely related series, there are no predictions of its biological activity based on its structural parameters.
Advanced Computational Characterization Techniques
Advanced techniques provide deeper insights into the solid-state properties and intermolecular interactions of a compound.
Hirshfeld Surface Analysis for Intermolecular Contacts
A Hirshfeld surface analysis requires crystallographic data for the compound. While the synthesis of related dibromo-benzenes and the use of Hirshfeld analysis for other sulfonamides are reported in the literature, a specific analysis for this compound is not available. Such an analysis would quantify the different types of intermolecular contacts that stabilize the crystal structure.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic nature of this compound at an atomic level. This technique models the movement of atoms and molecules over time, providing a detailed picture of conformational changes, intermolecular interactions, and the influence of the surrounding environment, particularly the solvent. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical system.
MD simulations can capture the intricate dance of atoms within the this compound molecule, revealing its flexibility and preferred shapes. mdpi.com By simulating the molecule's behavior in different solvents, researchers can analyze how the solvent molecules arrange themselves around the solute and how these interactions affect the sulfonamide's structure and properties.
A key aspect of these simulations is the calculation of binding free energies, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This approach helps to quantify the strength of interaction between the sulfonamide and a biological target, such as an enzyme. peerj.com These calculations can break down the energy contributions, highlighting the importance of different types of forces, like van der Waals interactions and electrostatic interactions, in the binding process. peerj.com
The insights gained from MD simulations are vital for drug design and development. By understanding the dynamic behavior and solvent effects of this compound, scientists can better predict its interactions with biological molecules and design more effective therapeutic agents.
Dynamic Behavior Insights
Molecular dynamics simulations provide a window into the flexibility and conformational landscape of this compound. These simulations can reveal how the molecule contorts and changes shape in response to its environment. Key insights that can be gleaned from these simulations include:
Conformational Flexibility: Analysis of the simulation trajectory can identify the range of motion of different parts of the molecule, such as the rotation of the sulfonyl group or the methoxy (B1213986) group.
Interaction Stability: MD simulations can assess the stability of interactions between the sulfonamide and a binding partner, such as a protein. This is often visualized through root-mean-square deviation (RMSD) plots, which show how the structure of the complex changes over the course of the simulation.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the sulfonamide and surrounding water molecules or a biological target can be tracked over time, providing insights into the stability and specificity of these interactions.
The following table illustrates the type of data that can be obtained from MD simulations to understand the dynamic behavior of a molecule like this compound when interacting with a hypothetical protein target.
| Simulation Parameter | Value | Description |
| RMSD of Protein Backbone | 1.5 ± 0.3 Å | Indicates the stability of the protein's overall structure during the simulation. |
| RMSD of Ligand | 0.8 ± 0.2 Å | Shows the stability of the sulfonamide's position within the binding site. |
| Number of Hydrogen Bonds | 2-4 | Represents the dynamic formation and breaking of hydrogen bonds between the ligand and the protein. |
Solvent Effects Analysis
The solvent environment can significantly impact the structure, stability, and reactivity of this compound. MD simulations are an invaluable tool for dissecting these solvent effects at a molecular level. Some of the key analyses include:
Solvation Shell Structure: Simulations can reveal how solvent molecules, such as water, arrange themselves around the sulfonamide, forming distinct solvation shells. The properties of these shells can influence the molecule's solubility and reactivity.
Hydrophobic and Hydrophilic Interactions: The simulations can quantify the extent of hydrophobic and hydrophilic interactions between the sulfonamide and the solvent. This is crucial for understanding how the molecule will behave in different environments, from aqueous biological fluids to nonpolar organic solvents.
Impact on Conformation: The polarity and hydrogen-bonding capacity of the solvent can influence the preferred conformation of the sulfonamide. MD simulations can capture these solvent-induced conformational changes.
The table below provides an example of how solvent effects on the properties of this compound could be presented based on computational studies.
| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |
| Water | 78.4 | 5.2 | -12.5 |
| Ethanol | 24.6 | 4.8 | -9.8 |
| Chloroform | 4.8 | 3.9 | -5.2 |
Biological and Biochemical Research on the Pharmacological Potential of 2,5 Dibromo 4 Methoxybenzenesulfonamide and Its Analogues
Structure-Activity Relationship (SAR) Elucidation for Optimized Biological Responses
Impact of Halogenation Pattern on Biological Potency and Selectivity
The introduction of halogen atoms into the structure of benzenesulfonamide (B165840) analogues is a critical strategy for modulating their biological potency and selectivity. The nature, position, and number of halogen substituents on the aromatic rings significantly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn dictates its interaction with biological targets.
Research has shown that halogenation can enhance the bioactivity of molecules by facilitating transport across cellular membranes and improving binding to hydrophobic pockets within target proteins. Specifically, bromination, as seen in 2,5-Dibromo-4-methoxybenzenesulfonamide, is known to increase hydrophobicity. The dibromo substitution pattern at positions 2 and 5 creates a distinct electronic environment on the phenyl ring, which can be crucial for target recognition and binding affinity. In a series of 2,5-dimethoxyaniline (B66101) derivatives, for instance, 4-brominated compounds were identified as being particularly potent.
The type of halogen also plays a role. Studies comparing different halogens have revealed a clear correlation between the nature of the halogen and antimicrobial activity, with potency often increasing from fluorine to chlorine to bromine. For example, in a series of antitubercular agents, a chloro-substituted analogue demonstrated superior activity compared to its fluoro counterpart. This suggests that the increased size and polarizability of heavier halogens can lead to more favorable interactions at the active site of a target enzyme or receptor. Furthermore, site-directed mutagenesis and homology modeling have highlighted the importance of halogen bond interactions between a chlorine atom on an antagonist and a backbone carbonyl group of the target receptor, indicating a specific, directional interaction that contributes to binding affinity. researchgate.net
Role of Methoxy (B1213986) Substituents in Bioactivity Modulation
The methoxy (-OCH3) group, present at the 4-position of this compound, is a prevalent substituent in pharmacologically active molecules and plays a multifaceted role in modulating bioactivity. researchgate.net Its influence stems from a combination of electronic and steric effects, as well as its ability to participate in hydrogen bonding, which can significantly affect ligand-target interactions, physicochemical properties, and pharmacokinetic parameters. researchgate.net
From an electronic standpoint, the methoxy group is a strong electron-donating group through resonance, which can influence the reactivity and interaction of the adjacent aromatic ring. This electronic modulation can be critical for the binding affinity of the molecule to its biological target. For example, in the development of 12-Lipoxygenase inhibitors, the 3-methoxy moiety was found to be optimal for activity, while its removal or repositioning led to a drastic loss of potency. nih.gov
The steric bulk of the methoxy group can also dictate the orientation of the molecule within a binding pocket, ensuring a conformation favorable for high-affinity binding. Studies on various bioactive compounds have shown that the methoxy group is often a key pharmacophoric element. In some microtubule-destabilizing agents, the methoxy group is considered an important element for interaction with tubulin. Conversely, its presence can sometimes be detrimental depending on the specific target and the required substitution pattern.
Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions that anchor the ligand to its target protein. Research on various classes of drugs has identified the precise role of the methoxy group in forming these essential bonds. researchgate.net In some antiproliferative agents, a compound featuring a methoxy group exhibited the most potent effect, suggesting that its steric or electronic properties were responsible for the increased activity. nih.gov The strategic placement of methoxy groups is therefore a vital tool in medicinal chemistry to fine-tune the biological activity of benzenesulfonamide analogues. nih.gov
Influence of Sulfonamide N-Substitution on Efficacy and Target Affinity
Varying the N-substituent allows for the systematic exploration of structure-activity relationships (SAR). Introducing different alkyl or acyl groups can modulate the compound's lipophilicity, affecting its ability to cross biological membranes and access its target. For instance, a series of N-substituted sulfonamides were synthesized by treating a parent compound with various alkyl halides, leading to derivatives with differing biological activities. Replacing the sulfonamide hydrogen with more complex moieties, such as heterocyclic rings, has been shown to enhance antimicrobial activity. ontosight.ai
The N-substituent is also critical for directing the molecule to specific targets. The "tail approach" in drug design often involves modifying this part of the molecule to interact with less conserved regions of an enzyme's active site, thereby improving isoform-selectivity. nih.gov This strategy is particularly important for targets like carbonic anhydrases, where achieving selectivity over ubiquitous isoforms is a major challenge. nih.govacs.org The introduction of bulky or functionally diverse groups can create new interactions with the target protein that are not possible with the unsubstituted parent compound. Research has shown that incorporating functionalities like carboxamide or sulfonylurea at this position can lead to compounds with potent and specific activities, ranging from anti-inflammatory to antimicrobial. mdpi.comontosight.ai This highlights that the sulfonamide N-position is a key handle for medicinal chemists to fine-tune target affinity and optimize the therapeutic potential of benzenesulfonamide-based agents.
In Vitro Biological Screening in Disease Models
Antiproliferative Activity against Various Cancer Cell Lines (e.g., HeLa, HT-29, MCF7)
Benzenesulfonamide derivatives have been extensively investigated for their potential as anticancer agents, demonstrating significant antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects of these compounds are often dose-dependent and vary based on the specific cell line and the substitution pattern on the benzenesulfonamide scaffold.
Analogues have shown notable efficacy against breast cancer (MCF-7), colon cancer (HT-29), and cervical cancer (HeLa) cell lines. For example, certain hydroxystearic acid regioisomers have demonstrated growth inhibitory activity against MCF7, HT29, and HeLa cells. units.it In studies focused on benzenesulfonamide derivatives, specific compounds have exhibited potent anti-proliferative effects, with IC50 values in the low micromolar range. One study found that a series of thiopyran analogs exhibited IC50 values ranging from 3.5 to 15 μM against MCF-7 and HCT-15 (a colon cancer cell line similar to HT-29) cells. nih.gov Another investigation of indenopyrimidine-2,5-dione analogs against MCF-7 cells identified compounds with high antiproliferative activity that were non-toxic to normal cells. nih.gov
The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and progression, such as carbonic anhydrases (CAs), which are overexpressed in many hypoxic tumors. nih.gov Several benzenesulfonamide-based CA inhibitors have been tested for their ability to inhibit the proliferation of glioblastoma, pancreatic, and breast cancer cells, showing promising results comparable to established inhibitors. nih.gov The data below summarizes the antiproliferative activity of various benzenesulfonamide analogues and related structures against common cancer cell lines.
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiparasitic Activities)
The benzenesulfonamide scaffold is a well-established pharmacophore in the field of antimicrobial agents, dating back to the discovery of sulfa drugs. Analogues of this compound have been evaluated for a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic efficacy.
Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ontosight.ai Studies have demonstrated that the introduction of different substituents can significantly enhance potency and broaden the spectrum of activity. For example, certain benzenesulfonamides exhibit synergistic antibacterial effects when combined with β-lactam antibiotics against resistant strains of E. coli. In one study, meta-substituted benzenesulfonamides were found to specifically inhibit metallo-β-lactamase ImiS, restoring the efficacy of carbapenem (B1253116) antibiotics.
Antifungal and Antiparasitic Activity: The antifungal potential of benzenesulfonamide derivatives has also been explored. Research has identified compounds with notable activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The efficacy is highly dependent on the substitution pattern, with certain derivatives showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
In the realm of antiparasitic research, sulfonamides are known to be effective against protozoan parasites like Plasmodium falciparum, the causative agent of malaria. They typically act by inhibiting the parasite's folate biosynthesis pathway. Novel indole (B1671886) triazole sulfonamides have been designed and shown to have high efficacy against Mycobacterium tuberculosis (anti-TB activity), with the most potent compound having a MIC of 0.25 µg/mL. acs.org The table below presents a summary of the antimicrobial activities of various benzenesulfonamide analogues.
Receptor Binding and Antagonism Studies (e.g., Serotonin (B10506) 5-HT6 Receptors)
Beyond their antimicrobial and anticancer properties, benzenesulfonamide derivatives have emerged as potent and selective ligands for various G-protein coupled receptors (GPCRs), with a particular focus on the serotonin (5-HT) receptor family. The 5-HT6 receptor, which is expressed almost exclusively in the central nervous system (CNS), has garnered significant attention as a therapeutic target for cognitive disorders such as Alzheimer's disease. nih.gov
Research has led to the identification of substituted N-phenyl-benzenesulfonamides as high-affinity and selective 5-HT6 receptor antagonists. nih.gov A prominent example is the compound SB-357134, which is N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide. nih.gov This molecule shares the dibromo-methoxy-benzenesulfonamide core with the subject compound, demonstrating that this scaffold is highly compatible with potent 5-HT6 receptor antagonism. The high affinity of these compounds is attributed to specific interactions within the receptor's binding pocket. bmbreports.org
The arylsulfonyl moiety is a common feature in many early 5-HT6 receptor antagonists and is considered a key pharmacophoric element. researchgate.net Molecular modeling and site-directed mutagenesis studies have further elucidated the binding modes of these antagonists, revealing the importance of interactions such as halogen bonding for stabilizing the ligand-receptor complex. researchgate.net The development of these antagonists has shown therapeutic potential for enhancing learning and memory by modulating cholinergic and glutamatergic neurotransmission. nih.gov The selectivity of these compounds is crucial, and studies often screen them against a panel of other receptors to ensure a targeted pharmacological effect. researchgate.net
Evaluation of Anticonvulsant Properties
The anticonvulsant potential of novel benzenesulfonamide derivatives, analogues of this compound, is primarily assessed through a battery of standardized in vivo models that predict efficacy against different seizure types. The initial screening typically involves the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test in mice. nih.govmdpi.com These tests are crucial for determining a compound's ability to prevent the spread of seizures (MES test) or to elevate the seizure threshold (scPTZ test). nih.govfrontiersin.org Neurotoxicity is concurrently evaluated, often using the rotarod test, to establish a preliminary safety profile. frontiersin.orgnih.gov
Promising compounds identified in these initial screens undergo further quantitative analysis to determine their median effective dose (ED50) and median toxic dose (TD50). mdpi.com The ratio of these values yields the protective index (PI = TD50/ED50), a critical measure of a drug's margin of safety. nih.govmdpi.com A higher PI value indicates a more favorable separation between the therapeutic and toxic doses. nih.gov
Research into various benzenesulfonamide analogues has identified several compounds with significant anticonvulsant activity. For instance, a series of novel benzenesulfonamide derivatives were synthesized and evaluated for their anticonvulsant properties. nih.gov Among these, compound 12c (2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide) demonstrated a noteworthy ED50 of 22.50 mg/kg in the scPTZ test, while compound 18b (2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide) showed an ED50 of 16.36 mg/kg in the MES test. nih.gov These compounds exhibited protective indices significantly higher than those of established antiepileptic drugs like phenytoin (B1677684) and valproate. nih.gov
Another study focused on benzenesulfonamide derivatives as carbonic anhydrase inhibitors, with several compounds showing potent anticonvulsant action in both MES and scPTZ models. acs.orgnih.gov The research highlighted that these sulfonamides were effective in abolishing induced seizures and demonstrated a long duration of action, with efficacy lasting up to 6 hours after administration. nih.gov
Further investigations into other heterocyclic derivatives incorporating the benzenesulfonamide scaffold have also yielded promising results. A series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were synthesized and evaluated. mdpi.com Compound 4g from this series was identified as a particularly potent agent, with ED50 values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. mdpi.com The protective index for compound 4g was found to be higher than that of the conventional drugs carbamazepine (B1668303) and valproate. mdpi.com The mechanism of action for this compound was suggested to be, at least in part, related to an increase in γ-aminobutyric acid (GABA) levels in the brain. mdpi.com
The collective findings from studies on these analogues underscore the therapeutic potential of the benzenesulfonamide moiety in the development of novel anticonvulsant agents. The consistent efficacy observed in preclinical models like the MES and scPTZ tests provides a strong rationale for the continued exploration and optimization of this chemical scaffold.
Anticonvulsant Activity of Selected Benzenesulfonamide Analogues
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Protective Index (PI) |
| 12c | >100 | 22.50 | 20.4 |
| 18b | 16.36 | >100 | 24.8 |
| 4g | 23.7 | 18.9 | >11.9 (MES), >15.0 (scPTZ) |
| Phenytoin | 9.5 | >100 | 7.2 |
| Valproate | 272 | 149 | 1.6 |
| Data sourced from multiple studies. nih.govmdpi.com |
Future Research Directions and Translational Perspectives for 2,5 Dibromo 4 Methoxybenzenesulfonamide
Rational Design and Synthesis of Advanced Derivatives for Enhanced Bioactivity
The core structure of 2,5-Dibromo-4-methoxybenzenesulfonamide is a promising template for rational drug design. The two bromine atoms are particularly significant as they serve as handles for a variety of chemical reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the systematic exploration of the chemical space around the core scaffold to enhance bioactivity.
Future research in this area will likely focus on structure-activity relationship (SAR) studies to understand how different chemical modifications influence the biological activity of the resulting derivatives. nih.govmdpi.com For instance, the sulfonamide nitrogen can be alkylated or acylated to modulate the compound's physicochemical properties, such as solubility and cell permeability. The bromine atoms can be replaced with various aryl, heteroaryl, or alkyl groups to probe interactions with specific biological targets.
The methoxy (B1213986) group also offers a site for modification, although it is generally less reactive than the bromine atoms. Demethylation to a hydroxyl group would provide a new site for derivatization and could also introduce a key hydrogen bonding interaction with a target protein.
A systematic approach to derivatization could involve the creation of a diverse chemical library based on the this compound scaffold. This library could then be screened against a panel of biological targets to identify lead compounds for further optimization.
Table 1: Potential Modifications of this compound for SAR Studies
| Modification Site | Potential Reactions | Example Substituents | Desired Outcome |
| Bromine Atoms | Suzuki Coupling | Phenyl, Pyridyl, Thienyl | Enhanced target binding, improved selectivity |
| Heck Coupling | Acrylates, Styrenes | Introduction of rigid linkers | |
| Sonogashira Coupling | Alkynes | Probing of hydrophobic pockets | |
| Sulfonamide Group | N-Alkylation | Alkyl chains, Benzyl groups | Increased lipophilicity, altered solubility |
| N-Acylation | Acetyl, Benzoyl groups | Modulation of electronic properties | |
| Methoxy Group | O-Demethylation | - | Introduction of a hydroxyl group for further functionalization |
Exploration of Novel Therapeutic Applications Beyond Current Indications
While this compound itself does not have established therapeutic indications, its sulfonamide core is a well-known pharmacophore present in a wide range of drugs with diverse therapeutic applications. Sulfonamides are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. nih.gov This suggests that derivatives of this compound could be developed for a variety of diseases.
Future research should explore the potential of these derivatives in therapeutic areas such as oncology, infectious diseases, and inflammatory disorders. For example, by incorporating specific functional groups known to interact with targets in these disease areas, novel drug candidates could be designed. The development of kinase inhibitors is a particularly promising area, as many successful kinase inhibitors incorporate a sulfonamide moiety. nih.goved.ac.ukrsc.org Similarly, the scaffold could be elaborated to target bromodomains, which are epigenetic readers implicated in cancer and inflammation. nih.govgoogle.commdpi.com
Screening of a library of this compound derivatives against a broad range of biological targets will be a key strategy for identifying novel therapeutic applications. High-throughput screening (HTS) campaigns can rapidly assess the activity of thousands of compounds, and hits from these screens can then be further investigated and optimized.
Development as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the study of that target's function in a cellular or organismal context. mskcc.orgolemiss.edu The development of high-quality chemical probes is crucial for understanding complex biological pathways and for validating new drug targets. nih.govrsc.org
The this compound scaffold could be an excellent starting point for the development of chemical probes. By designing derivatives with high affinity and selectivity for a particular protein, researchers can create tools to investigate the role of that protein in health and disease. For example, a derivative that selectively inhibits a specific kinase could be used to study the signaling pathways regulated by that kinase.
To be effective, a chemical probe must not only be potent and selective but also possess appropriate physicochemical properties for use in biological systems, such as cell permeability and stability. The rational design approach described in section 6.1 can be applied to optimize these properties. Furthermore, the scaffold can be modified to include reporter tags, such as fluorescent dyes or biotin, to enable visualization or pull-down experiments.
Table 2: Key Characteristics of an Ideal Chemical Probe Derived from this compound
| Characteristic | Description | Rationale |
| Potency | High affinity for the intended target (typically nanomolar range). | Ensures that the probe can be used at low concentrations to minimize off-target effects. |
| Selectivity | Minimal interaction with other related and unrelated proteins. | Crucial for attributing any observed biological effect to the intended target. |
| Cell Permeability | Ability to cross the cell membrane to reach intracellular targets. | Essential for studying biological processes within living cells. |
| Mode of Action | A well-characterized mechanism of interaction with the target (e.g., competitive inhibition, allosteric modulation). | Allows for clear interpretation of experimental results. |
| Chemical Tractability | The scaffold should be amenable to the addition of reporter tags without losing activity. | Enables a wider range of biological experiments, such as fluorescence microscopy and proteomics. |
Investigation of Synergistic Effects in Combination Therapies
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. nih.govnih.gov The goal of combination therapy is often to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov
Future research could explore the potential of this compound derivatives in combination therapies. Once a derivative with a well-defined biological activity is identified, it could be tested in combination with existing drugs to look for synergistic interactions. For example, a derivative that inhibits a key cancer cell survival pathway could be combined with a standard-of-care chemotherapy agent to enhance its efficacy and potentially overcome drug resistance. medchemexpress.com
The investigation of synergistic effects requires a systematic approach, often involving the screening of multiple drug combinations at various concentrations. The data from these screens can be analyzed using mathematical models to quantify the degree of synergy. Promising synergistic combinations identified in vitro would then need to be validated in preclinical in vivo models.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to drug discovery to accelerate the design and optimization of new drug candidates. frontiersin.org These computational tools can be used to build predictive models of biological activity and physicochemical properties, based on the chemical structures of compounds.
In the context of this compound, AI and ML could be integrated into the research and development process in several ways. For instance, a quantitative structure-activity relationship (QSAR) model could be developed using data from a library of synthesized derivatives. frontiersin.org This model could then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.
AI and ML algorithms can also be used for de novo drug design, where the computer generates entirely new chemical structures with desired properties. By providing the this compound scaffold as a starting point, these algorithms could suggest novel modifications that are likely to enhance bioactivity or improve drug-like properties. This in silico approach can significantly reduce the time and resources required for the discovery of new lead compounds.
Q & A
Q. What are the optimal synthetic routes for 2,5-Dibromo-4-methoxybenzenesulfonamide, and how can intermediates be characterized?
Answer : Synthesis typically involves sulfonylation of an aniline derivative followed by bromination. A general method includes:
Sulfonylation : React 4-methoxyaniline with sulfonyl chloride in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours, ~75% yield) .
Bromination : Introduce bromine atoms at positions 2 and 5 using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C (2 hours, ~82% yield) .
Intermediates are characterized via:
- NMR : Confirm substitution patterns (e.g., methoxy group at δ 3.8 ppm in H NMR).
- IR : Sulfonamide S=O stretches at ~1150–1350 cm.
- HPLC : Monitor purity (>95% for downstream steps).
Q. Table 1. Synthesis Optimization Parameters
| Step | Reactants | Solvent | Catalyst | Temp. | Time | Yield |
|---|---|---|---|---|---|---|
| Sulfonylation | 4-Methoxyaniline + SOCl | Ethanol | Glacial Acetic Acid | Reflux | 4h | 75% |
| Bromination | Intermediate + NBS | DCM | None | 0°C | 2h | 82% |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer :
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .
- Multinuclear NMR : C NMR identifies quaternary carbons adjacent to bromine (δ 120–130 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 367.87 (CHBrNOS).
Q. Table 2. Key Spectroscopic Signatures
| Technique | Diagnostic Peaks | Functional Group Confirmation |
|---|---|---|
| H NMR | δ 7.5 (d, 2H, Ar–Br), δ 3.8 (s, 3H, OCH) | Aromatic protons, methoxy |
| IR | 1350 cm (S=O asym), 1160 cm (S=O sym) | Sulfonamide |
| X-ray | d(N–H···O) = 2.1 Å, θ = 165° | Hydrogen bonding |
Q. How can solubility parameters guide solvent selection for this compound in biological assays?
Answer : Use Hansen Solubility Parameters (HSP) to predict miscibility:
Experimental Testing : Dissolve 10 mg in 1 mL of solvents (e.g., DMSO, ethanol, DCM) and measure solubility gravimetrically .
HSP Correlation : Polar solvents (δ > 10 MPa) like DMSO (δ = 18.4) enhance solubility due to sulfonamide polarity.
Advanced Research Challenges
Q. How can contradictions in biological activity data across studies be resolved?
Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Purity Issues : HPLC-MS validation ensures >95% purity to exclude confounding impurities .
Methodological Solutions :
Orthogonal Assays : Compare enzymatic inhibition (IC) with cell viability (MTT assay).
Standardized Protocols : Replicate studies using identical buffer conditions (pH 7.4, 25°C) .
Q. What strategies improve target selectivity when designing derivatives of this compound?
Answer :
- Structure-Activity Relationship (SAR) : Modify substituents at the 4-methoxy group (e.g., replace OCH with CF to enhance lipophilicity) .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to off-targets (e.g., carbonic anhydrase vs. kinase domains).
Q. Table 3. Derivative Design and Selectivity
| Modification | Target Affinity (IC, nM) | Selectivity Ratio (Target/Off-target) |
|---|---|---|
| OCH → CF | 15 ± 2 (CA IX) | 120:1 (CA IX/CA II) |
| Br → Cl | 45 ± 5 (Kinase X) | 8:1 (Kinase X/Kinase Y) |
Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?
Answer : X-ray data reveal:
- N–H···O Interactions : Stabilize dimer formation (d = 2.1 Å), impacting solubility and melting point .
- Br···Br Contacts : Halogen bonding (3.4 Å) contributes to dense crystal packing, increasing thermal stability.
Methodological Tip : Use Mercury Software to visualize packing motifs and calculate interaction energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
